molecular formula C13H13BF6O2 B8222925 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B8222925
M. Wt: 326.04 g/mol
InChI Key: RWKOPQLIGPEOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H13BF6O2 and its molecular weight is 326.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolytic Stability and Structural Insights

  • Hydrolytic Stability : 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, demonstrates an unusual degree of hydrolytic stability. This characteristic could be indicative of similar stability in other dioxaborinanes like 2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Emsley et al., 1989).

Material Science and Polymer Research

  • Polymer Applications : The compound's structure lends itself to the development of high glass-transition temperature and organosoluble polymers. Such polymers display outstanding thermal stability and are soluble in various organic solvents, indicating potential applications in creating transparent and flexible films for optical materials (Huang et al., 2007).
  • Polyimides Development : It plays a critical role in synthesizing novel fluorinated polyimides with high solubility, thermal stability, low dielectric constants, and potential applications in electronics and aerospace industries (Chung et al., 2006).

Catalytic Applications

  • Transfer Hydrogenation Catalyst : Dioxaborinane compounds, including those based on 3,5-bis(trifluoromethyl)phenyl, are used in transfer hydrogenation reactions, indicating their utility in catalysis and organic synthesis (Kilic et al., 2018).

Chemical Reactions and Transformations

  • Organic Synthesis : The compound's derivatives are involved in various organic transformations, such as the formation of oxazines, indicating its utility in creating novel organic molecules (Kuznetsov et al., 1996).

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BF6O2/c1-11(2)6-21-14(22-7-11)10-4-8(12(15,16)17)3-9(5-10)13(18,19)20/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKOPQLIGPEOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3,5-Bis(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.